molecular formula C17H14N2O2S B6029284 5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one

Cat. No. B6029284
M. Wt: 310.4 g/mol
InChI Key: WGHWKBYMXAUUKC-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a thiazolidinone derivative that has shown promising results in various studies related to its biological activities.

Mechanism of Action

The mechanism of action of 5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to exhibit antitumor activity, which makes it a potential candidate for cancer therapy. Moreover, the compound has been found to possess antidiabetic properties, which may be useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one. One of the potential directions is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies may be conducted to elucidate the mechanism of action of the compound and to identify its potential targets. Moreover, the compound may be further modified to improve its solubility and bioavailability, which may enhance its therapeutic potential.
In conclusion, this compound is a promising chemical compound that has shown potential applications in medicinal chemistry. Its wide range of biological activities and potential for drug development make it an interesting topic for further research.

Synthesis Methods

The synthesis of 5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one involves the reaction of 2-aminothiazole with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction yields a Schiff base intermediate, which is then reacted with benzyl bromide to obtain the final product.

Scientific Research Applications

The compound 5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and antidiabetic properties.

properties

IUPAC Name

(5E)-2-amino-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c18-17-19-16(20)15(22-17)10-13-8-4-5-9-14(13)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,19,20)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHWKBYMXAUUKC-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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